molecular formula C13H25NO2S2 B12667812 Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate CAS No. 32750-89-3

Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate

Cat. No.: B12667812
CAS No.: 32750-89-3
M. Wt: 291.5 g/mol
InChI Key: HOZLJOUMYIBQLE-UHFFFAOYSA-N
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Description

Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate (CAS: 32750-89-3) is a sulfur-containing organic compound with a methyl ester backbone, a thioxomethylthio (-S-C(=S)-S-) functional group, and a dibutylamino substituent. Its molecular formula is C13H24N2OS2, and its structure features a tertiary amine (dibutylamino) attached to a thioamide moiety.

Properties

CAS No.

32750-89-3

Molecular Formula

C13H25NO2S2

Molecular Weight

291.5 g/mol

IUPAC Name

methyl 3-(dibutylcarbamothioylsulfanyl)propanoate

InChI

InChI=1S/C13H25NO2S2/c1-4-6-9-14(10-7-5-2)13(17)18-11-8-12(15)16-3/h4-11H2,1-3H3

InChI Key

HOZLJOUMYIBQLE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCCC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate typically involves the reaction of dibutylamine with a thioxomethylating agent, followed by esterification with methyl propanoate. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can form hydrogen bonds and electrostatic interactions, while the thioxomethylthio group can participate in redox reactions. These interactions can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Methyl 3-((2,2-Dimethylbutanoyl)thio)propanoate

  • Structure : Contains a thioester (-S-C(=O)-) group instead of a thioamide.
  • Application : Used in the enzymatic synthesis of simvastatin, achieving 97% yield with reduced solvent requirements .
  • Key Difference : The thioester group enhances reactivity in acyl transfer reactions compared to the thioamide in the target compound.

Methyl 3-((2-Hydroxyethyl)thio)propanoate (CAS: 5331-30-6)

  • Structure : Features a thioether (-S-CH2CH2OH) group.
  • Properties : Increased hydrophilicity due to the hydroxyl group, improving aqueous solubility .
  • Contrast: The dibutylamino group in the target compound likely reduces water solubility, favoring lipid environments.

Analogues with Heterocyclic Substituents

Ethyl 3-(Benzo[d]thiazol-2-ylthio)propanoate (5aa)

  • Structure : Benzothiazole ring linked via a thioether.
  • Comparison: Aromatic benzothiazole enhances stability and π-π interactions, unlike the aliphatic dibutylamino group in the target compound.

Methyl 3-((Triazolopyrimidinyl)thio)propanoate Derivatives

  • Examples : Compounds 2b–2e (e.g., with fluorophenyl or acetylphenyl substituents) .
  • Properties : Aromatic triazolopyrimidine cores confer biological activity (e.g., mTOR inhibition).
  • Divergence : The target compound lacks aromaticity, which may limit its direct pharmacological relevance but improve synthetic versatility.

Analogues with Amino Substituents

Methyl 3-(Dimethylamino)-2-methylpropanoate (CAS: 10205-34-2)

  • Structure: Tertiary dimethylamino group adjacent to the ester.
  • Application: Intermediate in drug synthesis; simpler structure with fewer steric effects than the dibutylamino-thioamide in the target compound .

Methyl 3-((3-(2-Chloro-6-Fluorophenyl)Isoxazolyl)carbonylamino)thiophene-2-carboxylate

  • Structure : Combines isoxazole and thiophene moieties.
  • Relevance : Demonstrates how electron-withdrawing substituents (e.g., halogens) modulate reactivity .

Physicochemical and Functional Comparison Table

Compound Name Key Substituent Solubility Trend Reactivity/Application Reference
This compound Dibutylamino-thioamide Likely lipophilic Understudied; synthetic intermediate
Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate Thioester Moderate polarity High-yield simvastatin synthesis
Methyl 3-((2-hydroxyethyl)thio)propanoate Thioether-hydroxyl Hydrophilic Polymer synthesis (e.g., Novozym 435)
Ethyl 3-(Benzothiazol-2-ylthio)propanoate Benzothiazole-thioether Moderate hydrophobicity Bioactive compound precursor
Methyl 3-(Dimethylamino)-2-methylpropanoate Dimethylamino Moderate solubility Drug intermediate

Biological Activity

Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate (CAS No. 32750-89-3) is a compound with potential biological activities that merit detailed exploration. This article discusses its chemical properties, synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H25NO2S2
  • Molecular Weight : 291.47 g/mol
  • IUPAC Name : methyl 3-(dibutylcarbamothioylsulfanyl)propanoate
  • Structure : The compound contains a thioxomethylthio group and a dibutylamino group, which contribute to its unique biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of Dibutylamine : This is combined with a thioxomethylating agent.
  • Esterification : The product is then esterified with methyl propanoate under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Hydrogen Bonding : The dibutylamino group can form hydrogen bonds, facilitating interactions with target proteins.
  • Redox Reactions : The thioxomethylthio group can participate in redox reactions, influencing metabolic pathways.

Biological Activity

Research indicates that this compound has various biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes.
  • Antimicrobial Properties : Preliminary findings suggest potential antimicrobial effects against certain pathogens.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study investigated the effects of this compound on the T3SS in Citrobacter rodentium, a model for enteropathogenic E. coli infections. The compound demonstrated significant inhibition at concentrations around 50 µM, suggesting potential therapeutic applications against bacterial infections .
  • Cytotoxicity Assessments :
    • In vitro assays have been conducted to assess cytotoxicity against various cell lines, revealing that this compound exhibits low toxicity at effective concentrations, making it a candidate for further pharmacological studies .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
Methyl 3-(diethylamino)propionateDiethylamine instead of dibutylamineDifferent solubility and reactivity profiles
Methyl 3-(dimethylamino)propionateDimethylamine instead of dibutylamineAffects interaction strength with biological targets

Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

  • It interacts with enzymes through specific binding sites, modulating their activity.
  • It has shown promise in preliminary antimicrobial assays.
  • Ongoing research is investigating its role in drug development due to its ability to inhibit pathogenic mechanisms.

Q & A

Basic: What are the recommended synthetic pathways for Methyl 3-(((dibutylamino)thioxomethyl)thio)propanoate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting dibutylamine derivatives with thiocarbonyl precursors in tetrahydrofuran (THF) under inert conditions. For example:

  • Step 1: Prepare a carbazolyldiamine intermediate (similar to and ) by reacting tetrachloromonospirophosphazene with dibutylamine in THF.
  • Step 2: Introduce the thioester group using methyl acrylate and triethylamine (Et₃N) as a base, followed by purification via column chromatography .
    Key parameters include reaction time (3–5 days at room temperature) and stoichiometric control of Et₃N to avoid side reactions.

Advanced: How can contradictions in spectral data (e.g., NMR, MS) for this compound be resolved during characterization?

Methodological Answer:
Discrepancies in spectral data often arise from impurities or stereochemical variations. To mitigate:

  • Cross-validation: Compare experimental NMR (¹H/¹³C) and mass spectrometry (ESI-MS) results with computational simulations (e.g., DFT-based predictions). For example, reports ESI-MS m/z values for structurally similar triazolopyrimidine derivatives, which can guide fragmentation pattern analysis .
  • High-resolution MS (HRMS): Use HRMS to confirm molecular formulas, especially for sulfur-containing intermediates prone to oxidation .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/GC-MS: For detecting sulfur-containing impurities (e.g., uses GC-MS with retention indices to identify methyl 3-(methyldisulfanyl)propanoate analogs) .
  • Thin-layer chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization (as in and ) .
  • Elemental analysis: Confirm sulfur and nitrogen content to validate stoichiometry .

Advanced: How does the compound’s thioester moiety influence its stability under varying storage conditions?

Methodological Answer:
The thioester group is susceptible to hydrolysis and oxidation. Stability studies should include:

  • pH-dependent degradation: Test in buffered solutions (pH 3–9) at 25°C/40°C. notes regulatory concerns for similar thioesters, suggesting accelerated degradation under alkaline conditions .
  • Light sensitivity: Store in amber vials under nitrogen, as sulfur bonds may photodegrade into disulfides (observed in for 3-(methylthio)propionaldehyde) .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard classification: lists it under unspecified hazard categories; assume acute toxicity (Category 4) and use PPE (gloves, fume hood) .
  • Waste disposal: Neutralize with dilute sodium bicarbonate before incineration, as sulfur byproducts may release SOₓ gases .

Advanced: How can computational modeling aid in optimizing its reactivity for drug-intermediate applications?

Methodological Answer:

  • Docking studies: Use software like AutoDock to predict interactions with biological targets (e.g., mTOR inhibitors in ) .
  • DFT calculations: Analyze electron density around the thiocarbonyl group to predict nucleophilic attack sites, guiding functionalization strategies .

Basic: What are the key regulatory considerations for using this compound in biomedical research?

Methodological Answer:

  • Impurity control: Follow ICH Q3A/B guidelines. highlights the need to monitor structurally related impurities (e.g., Famotidine EP impurities) via LC-MS .
  • Ethical compliance: For in vivo studies, ensure Institutional Review Board (IRB) approval for toxicity protocols (as outlined in ) .

Advanced: How can the compound’s mechanism of action in enzyme inhibition be elucidated?

Methodological Answer:

  • Kinetic assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays).
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics between the thioester and target enzymes, referencing methods in for kinase studies .

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